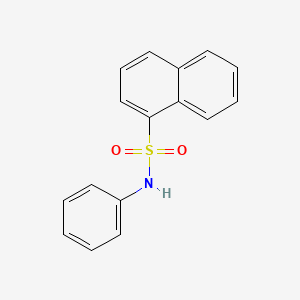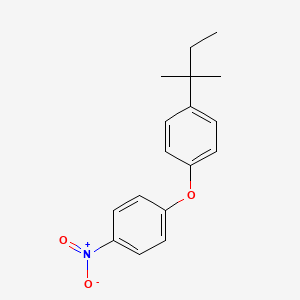
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene
Overview
Description
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene, also known as ND-100, is a chemical compound that has shown promising results in scientific research. It belongs to the class of nitrobenzenes and has been studied for its potential application in various fields, including medicine and agriculture. In
Scientific Research Applications
DNA Binding Studies
- The compound and its derivatives show strong DNA binding capabilities, suggesting potential applications in molecular biology and genetics. The threading intercalation mode of binding is proposed based on the molecular structure and cyclic voltammetric investigations (Haider et al., 2011).
Cyanide Sensors
- Derivatives of the compound have been synthesized and characterized as sensitive and selective sensors for the detection of cyanide in aqueous media. This suggests applications in environmental monitoring and public safety (Elsafy et al., 2018).
UV Absorber Metabolism
- The compound, as a UV absorber, undergoes oxidative phase I metabolism, which has implications for its use in materials like plastics to prevent light-induced degradation. Understanding its metabolism is crucial for assessing its environmental impact (Denghel et al., 2019).
Anti-Inflammatory Activity
- Certain phenolic compounds structurally related to this compound have been found to exhibit anti-inflammatory activity, indicating potential therapeutic applications (Cuong et al., 2011).
Synthesis of Polymeric Materials
- The compound and its derivatives are used in the synthesis of polymeric materials, showcasing its utility in material science (Kai-chang, 2010).
Rotational Isomerism
- Studies on compounds like 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene have contributed to understanding rotational isomerism in organic chemistry (Lee et al., 1992).
Crystal Structure Analysis
- Detailed structural analysis of similar compounds provides insights into molecular conformations and intramolecular interactions, which are important for designing molecules with desired properties (Gopal et al., 1980).
properties
IUPAC Name |
1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-17(2,3)13-5-9-15(10-6-13)21-16-11-7-14(8-12-16)18(19)20/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSVVSZHKUFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395475 | |
| Record name | 1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |
CAS RN |
61405-51-4 | |
| Record name | 1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

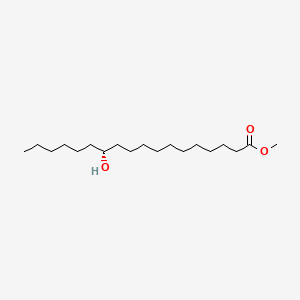
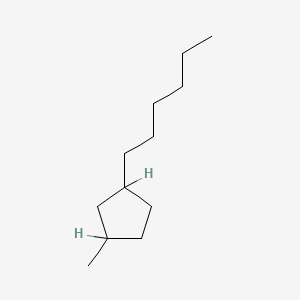
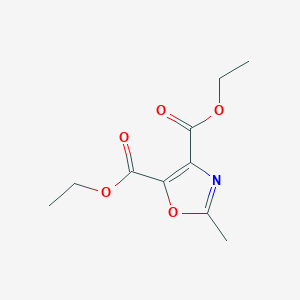
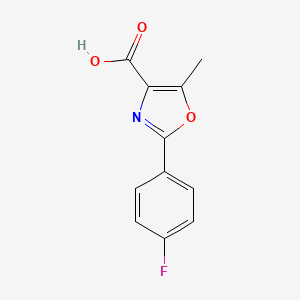
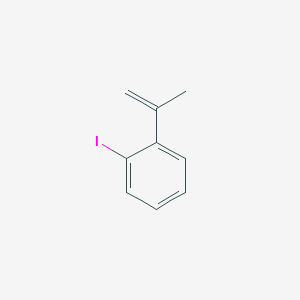
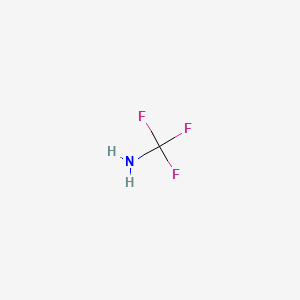
![1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3054570.png)
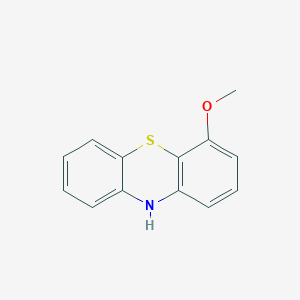
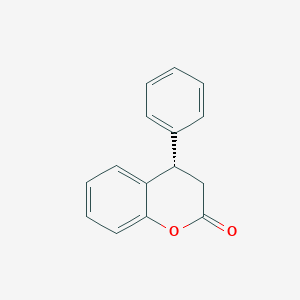
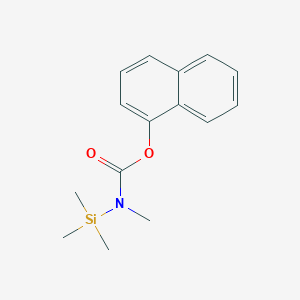
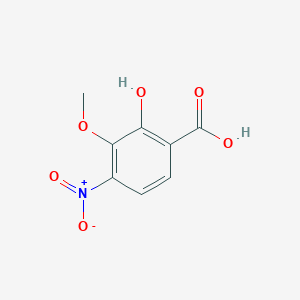
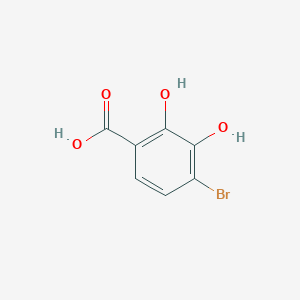
![4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3054583.png)
